Dioxouranium(2+);diformate

Cat. No. B8325092

M. Wt: 360.06 g/mol

InChI Key: LSZXTXAGCQSDCH-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US04201738

Procedure details

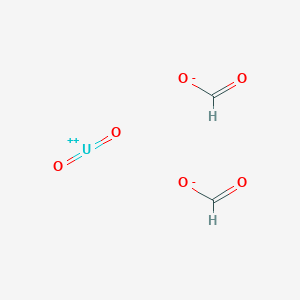

In accordance with the present invention, U3O8 having a controlled particle size distribution is directly prepared from an aqueous solution of uranyl nitrate by adding formic acid to effect a denitration and form an unsaturated solution of uranyl formate. Additional stoichiometric excess of formic acid is added to the unsaturated uranyl formate to precipitate uranyl formate monohydrate. The resulting crystalline uranyl formate monohydrate is then calcined to produce U3O8 having a controlled particle size distribution. It has been found that U3O8 powder prepared by this technique has the following desirable physical characteristics: (1) no large particles, (2) crystalline particle morphology, and (3) narrow particle size distribution that is compatible with aluminum powder. The foregoing properties are achieved without grinding or sieving operations.

Name

Identifiers

|

REACTION_CXSMILES

|

[N+]([O-])([O-])=O.[U+2:5](=[O:7])=[O:6].[N+]([O-])([O-])=O.[CH:12]([OH:14])=[O:13]>>[CH:12]([O-:14])=[O:13].[U+2:5](=[O:7])=[O:6].[CH:12]([O-:14])=[O:13] |f:0.1.2,4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[U+2](=O)=O.[N+](=O)([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)[O-].[U+2](=O)=O.C(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |